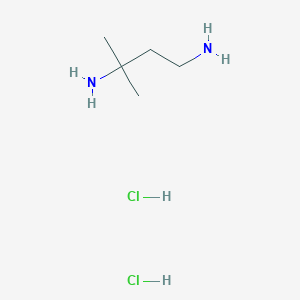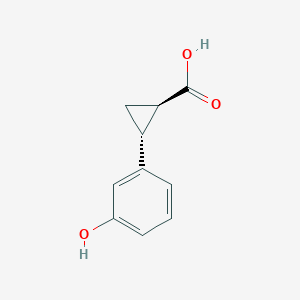
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate
Übersicht
Beschreibung
“Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound with the formula C13H15F3N2O2 and a molecular weight of 288.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate” is represented by the SMILES string: CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)OC)F . This indicates the presence of a methylpiperazine group attached to a trifluoromethylbenzoate moiety.Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Development
The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs . Its presence can significantly alter the biological activity of a molecule, making it valuable in the synthesis of new drug candidates. The compound’s unique structure could be utilized to develop novel therapeutic agents with improved efficacy and pharmacokinetics.
Boric Acid Ester Intermediates
Compounds like Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate can serve as intermediates in the synthesis of boric acid esters . These esters are crucial in various organic reactions, including glycol protection and Suzuki coupling, which are pivotal in drug development processes.
Enzyme Inhibition
Boric acid compounds, related to the chemical structure of this compound, have been used as enzyme inhibitors . They can bind to active sites of enzymes, potentially leading to the development of new treatments for diseases where enzyme inhibition is a key therapeutic strategy.
Anticancer Research
Similar compounds have shown promise in anticancer research, particularly in inducing apoptosis in cancer cells . Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate could be explored for its potential to generate reactive oxygen species that target cancer cells.
Fluorescent Probes
The compound’s structure allows for potential use as a fluorescent probe . It could be designed to identify specific ions or molecules within biological systems, aiding in the detection and diagnosis of various conditions.
Agrochemical Applications
The physicochemical properties imparted by the fluorine atoms make this compound a candidate for developing new agrochemicals. Its derivatives could be explored for their potential use in protecting crops from pests or enhancing growth.
Material Science
The trifluoromethyl group’s unique properties could be leveraged in material science . This compound might be used to synthesize materials with special characteristics, such as increased resistance to degradation or improved electronic properties.
Catalysis
Finally, the compound could find applications in catalysis . Its structural motifs might be used to design catalysts that facilitate various chemical reactions, potentially leading to more efficient industrial processes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-17-3-5-18(6-4-17)12-9(14)7-8(13(19)20-2)10(15)11(12)16/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCWPQRNWLTPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)





